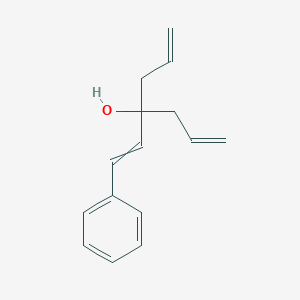

1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-

Description

Contextualization within Contemporary Organic Synthesis Research

In contemporary organic synthesis, there is a continuous drive to develop efficient strategies for the construction of complex molecular architectures. Multifunctional molecules like 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- serve as valuable platforms for synthesizing diverse and complex target compounds. The presence of multiple reactive sites—two alkene functionalities and a tertiary alcohol—allows for a wide range of chemical transformations.

Modern synthetic methodologies, such as relay processes and cascade reactions, are particularly relevant to molecules of this type. organic-chemistry.org These strategies aim to achieve multiple bond-forming events in a single operation, which enhances synthetic efficiency. The development of methods for the multifunctionalization of simpler alkenyl alcohols is an active area of research, providing pathways to create a variety of valuable compounds, such as aryl-substituted aliphatic amines. nih.gov The synthesis of a specific, sterically hindered tertiary alcohol like 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- would represent a significant challenge, requiring precise control over reactivity and stereochemistry.

Strategic Importance of Dienol-Styryl Architectural Motifs in Chemical Science

The strategic value of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- can be understood by considering the importance of its constituent architectural motifs: the dienol and the styryl group.

The dienol framework, with its two terminal double bonds, is a versatile synthon. These alkene groups can participate in a variety of reactions, including metathesis, cycloadditions, and palladium-catalyzed cross-coupling reactions. The hydroxyl group can be used for further functionalization or can act as a directing group to influence the stereochemical outcome of reactions at other positions.

The styryl group (a vinylbenzene moiety) is a key structural element in a vast number of compounds with important applications. It is widely found in medicinally significant molecules, where it can positively influence properties such as lipophilicity and biological activity. nih.gov The conjugated system of the styryl group also imparts unique photophysical properties, making it a common component in fluorescent probes, molecular sensors, and materials with nonlinear optical (NLO) properties. nih.govnih.gov Styryl-based chromophores are integral to the development of push-pull dyes used in various technological applications. nih.gov

The combination of these two motifs in a single molecule creates a dienol-styryl architecture with significant potential. This structure could serve as a versatile building block for the synthesis of complex natural products or as a scaffold for the development of new functional materials. For example, the dienol portion could be used to construct a larger molecular framework through polymerization or ring-closing metathesis, while the styryl group could be tailored to fine-tune the electronic or photophysical properties of the resulting material.

Overview of Key Research Trajectories for Multifunctional Alkenyl Alcohols

Research involving multifunctional alkenyl alcohols is currently progressing along several key trajectories. A major focus is on the development of novel and efficient synthetic methods. This includes the use of catalytic systems to achieve transformations that are both atom-economical and environmentally benign. researchgate.net For instance, borrowing hydrogen catalysis allows commodity alcohols to be used as alkylating agents, with water as the only byproduct. researchgate.net

Another significant research direction is the use of multifunctional alkenyl alcohols in cascade reactions. The strategic placement of multiple reactive sites allows for the design of reaction sequences that can rapidly generate molecular complexity from simple starting materials. acs.org This approach is particularly powerful for the synthesis of polycyclic and heterocyclic compounds, which are common motifs in pharmaceuticals and natural products.

Furthermore, there is growing interest in using multifunctional alkenyl alcohols as precursors to other classes of valuable compounds. Recent studies have demonstrated that these alcohols can be converted into diverse arylalkylamines through sequential relay processes involving arylation, chain-walking, and reductive amination. organic-chemistry.orgnih.gov This highlights the versatility of the alkenyl alcohol motif as a synthetic intermediate. The incorporation of specific functionalities, such as the styryl group, into these alcohols is a key strategy for accessing molecules with tailored biological or material properties.

Data Tables

Due to the limited availability of experimental data for the specific compound 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-, the following tables provide information on its core structure, 1,6-Heptadien-4-ol, and summarize relevant research on the applications of the styryl motif.

| Property | Value |

|---|---|

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| Boiling Point | 151 °C |

| Density | 0.864 g/mL at 25 °C |

| Refractive Index | 1.45 at 20 °C |

| CAS Number | 2883-45-6 |

| Area of Research | Key Findings and Applications | Reference |

|---|---|---|

| Medicinal Chemistry | The styryl group is a common feature in drugs and clinical candidates, influencing lipophilicity, oral absorption, and biological activity. | nih.gov |

| Materials Science (Nonlinear Optics) | Styryl-based push-pull dyes exhibit significant second-order nonlinear optical (NLO) responses, making them useful for applications in signal processing and optical storage. | nih.gov |

| Molecular Sensors | Styryl derivatives can be designed as pH-sensitive dyes that show distinct colorimetric and luminescent changes, enabling their use as sensors. | nih.gov |

| Organic Synthesis | The styryl group can participate in important synthetic transformations, such as the intramolecular Diels-Alder reaction, to construct complex molecular cores like that of deoxypodophyllotoxin. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

92581-12-9 |

|---|---|

Molecular Formula |

C15H18O |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

4-(2-phenylethenyl)hepta-1,6-dien-4-ol |

InChI |

InChI=1S/C15H18O/c1-3-11-15(16,12-4-2)13-10-14-8-6-5-7-9-14/h3-10,13,16H,1-2,11-12H2 |

InChI Key |

LNQTWWDXPHHJHS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CC=C)(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Heptadien 4 Ol, 4 2 Phenylethenyl and Its Derivatives

Stereoselective and Regioselective Synthesis Strategies

The assembly of the 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- molecule hinges on the strategic formation of its carbon skeleton and the controlled introduction of its key functional groups. Stereoselective and regioselective methods are paramount to ensure the desired architecture of the final product.

Advanced Carbon-Carbon Bond Forming Reactions for Dienol Framework Construction

The core 1,6-heptadien-4-ol structure is a tertiary alcohol, and its synthesis is commonly achieved through nucleophilic addition to a carbonyl group. Grignard reactions represent a cornerstone in this approach. The addition of an organomagnesium halide to a ketone or aldehyde is a classic method for forming secondary or tertiary alcohols. organic-chemistry.org

For the target molecule, a plausible Grignard-based strategy involves the reaction of a suitable ketone with an allyl Grignard reagent, such as allylmagnesium bromide. For instance, treating a ketone already possessing the 4-(2-phenylethenyl) group with two equivalents of an allyl Grignard reagent would construct the desired dienol framework. Alternatively, the reaction of an ester with an excess of a Grignard reagent also yields a tertiary alcohol where two of the substituent groups are identical. masterorganicchemistry.com A patent describes the preparation of dienols by reacting the Grignard reagents of halo-substituted conjugated dienes with aldehydes or ketones. google.com

While aldol condensations and other enolate-based reactions are fundamental for C-C bond formation, the direct construction of a sterically hindered tertiary alcohol like 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- is often more efficiently achieved via organometallic additions to carbonyls.

Table 1: Grignard Reaction Approaches for Tertiary Alcohol Synthesis

| Carbonyl Precursor | Grignard Reagent | Product Type | Reference |

|---|---|---|---|

| Ketone (R-CO-R') | Alkyl/Aryl Magnesium Halide (R''MgX) | Tertiary Alcohol | libretexts.org |

| Ester (R-CO-OR') | 2+ equivalents of Alkyl/Aryl Magnesium Halide (R''MgX) | Tertiary Alcohol (with two identical R'' groups) | organic-chemistry.orgmasterorganicchemistry.com |

| Formaldehyde | Alkyl/Aryl Magnesium Halide (RMgX) | Primary Alcohol | organic-chemistry.org |

| Other Aldehydes | Alkyl/Aryl Magnesium Halide (RMgX) | Secondary Alcohol | organic-chemistry.org |

Introduction of the 2-Phenylethenyl Moiety through Olefination and Cross-Coupling Methodologies

The introduction of the 2-phenylethenyl (styrenyl) group is a critical step that can be accomplished either before or after the formation of the alcohol core. The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to introduce a double bond with a high degree of control. wikipedia.org

To form the 2-phenylethenyl group, an aldehyde precursor can be reacted with benzyltriphenylphosphonium ylide. This ylide is typically generated in situ from benzyltriphenylphosphonium chloride and a suitable base, such as sodium hydroxide. chegg.comudel.edu The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. studylib.net The stereochemistry of the resulting alkene (E or Z) can often be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

Table 2: Example of Wittig Olefination for Styrenyl Group Synthesis

| Carbonyl Compound | Wittig Reagent Precursor | Base | Product Moiety | Reference |

|---|---|---|---|---|

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | Sodium Hydroxide (50%) | trans-9-(2-Phenylethenyl)anthracene | udel.edu |

| Aldehyde (R-CHO) | Benzyltriphenylphosphonium halide | Strong bases (e.g., RLi, NaH) or milder bases for activated ylides | (E/Z)-R-(2-phenylethenyl) | organic-chemistry.orgchegg.com |

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers a powerful toolkit for the synthesis of complex molecules, providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. Palladium, titanium, and zirconium catalysts are particularly relevant to the synthesis of unsaturated alcohols.

Palladium-Catalyzed Cross-Coupling Reactions for Alkenyl and Aromatic Linkages

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov Reactions such as the Suzuki, Stille, Negishi, and Heck couplings allow for the precise connection of sp²-hybridized carbons, making them ideal for constructing the alkenyl and aromatic linkages found in the target molecule. mdpi.comresearchgate.net

The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination, with the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. youtube.com For example, a Suzuki coupling could be envisioned where a vinylboronic acid is coupled with a vinyl halide to form a diene. nih.gov This strategy could be applied to couple the 2-phenylethenyl moiety to the dienol backbone or to construct the diene system itself. The versatility of these reactions allows for a modular approach to the synthesis, where different fragments can be prepared separately and then joined together in the final steps.

Table 3: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile (Organometallic Reagent) | Electrophile | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Organohalide/Triflate | C(sp²)–C(sp²) | nih.gov |

| Stille Coupling | Organotin (e.g., R-SnBu₃) | Organohalide/Triflate | C(sp²)–C(sp²) | youtube.com |

| Negishi Coupling | Organozinc (e.g., R-ZnCl) | Organohalide/Triflate | C(sp²)–C(sp²) | youtube.com |

| Heck Coupling | Alkene | Organohalide/Triflate | C(sp²)–C(sp²) | youtube.com |

Organometallic Reagent Mediated Syntheses

Beyond palladium, other transition metals like titanium and zirconium play crucial roles in mediating specific transformations relevant to the synthesis of unsaturated alcohols.

Titanium Chemistry : Titanium-based reagents are known to mediate a variety of important reactions. For instance, dual titanium and photoredox catalysis can drive the Barbier-type allylation of aldehydes and ketones to produce homoallylic alcohols. rsc.org Low-valent titanium species can also mediate [2+2+2] cycloaddition reactions of diynes with homoallylic alcohols, providing access to complex cyclic structures. nih.gov Furthermore, titanium alkoxides can be used in reaction cascades, and the resulting organometallic intermediates can be oxidized to yield allylic alcohols regioselectively. nih.gov

Zirconium Chemistry : Zirconium catalysts are particularly noted for their ability to control stereochemistry. As mentioned previously, chiral zirconium complexes can facilitate the enantioselective synthesis of tertiary alcohols. nih.gov Zirconocene-based catalysts have also been used for the direct substitution of alcohols with various nucleophiles, a process that can be optimized through kinetic analysis to enhance selectivity. rsc.orgresearchgate.net These methods highlight the utility of zirconium in creating and modifying alcohol functionalities with a high degree of precision.

Table 4: Applications of Titanium and Zirconium Reagents in Alcohol Synthesis

| Metal | Reagent/Catalyst Type | Application | Outcome | Reference |

|---|---|---|---|---|

| Titanium | Ti(IV) complexes / Photoredox catalyst | Barbier-type allylation | Synthesis of homoallylic alcohols | rsc.org |

| Titanium | Titanium alkoxides | [2+2+2] reaction cascade | Synthesis of substituted hydroindanes with primary allylic alcohols | nih.gov |

| Zirconium | Chiral Zirconium-BINOL complexes | Friedel-Crafts alkylation | Enantioselective synthesis of tertiary alcohols | nih.gov |

| Zirconium | Zirconocene triflate complexes | Direct substitution of alcohols | Selective formation of ethers, thioethers | rsc.org |

| Zirconium | Zirconium oxo complex | SN2' substitution | Regio- and stereospecific formation of allylic alcohols | nih.gov |

Asymmetric Catalysis in the Construction of Chiral Centers

The core structural challenge in synthesizing 1,6-heptadien-4-ol, 4-(2-phenylethenyl)- is the creation of the chiral quaternary carbon center. Asymmetric catalysis offers powerful tools to achieve this with high enantioselectivity. nih.govresearcher.life A primary strategy involves the enantioselective addition of organometallic reagents to a ketone precursor.

Rhodium-catalyzed asymmetric 1,2-addition of organoaluminum or organoboron reagents to cyclic enones has proven effective for creating chiral tertiary alcohols. nih.govacs.org This methodology could be adapted for the synthesis of the target compound. For instance, a suitably designed ketone could undergo sequential or tandem additions. Rhodium complexes ligated with chiral dienes can effectively control the facial selectivity of the nucleophilic attack on the carbonyl group, leading to high enantiomeric excess (ee). acs.orgpnas.org The choice of chiral ligand is critical for inducing high levels of stereocontrol.

Another powerful approach is the catalytic asymmetric vinylation of ketones, which directly installs an allyl group to form a tertiary allylic alcohol. nih.gov While often challenging due to steric hindrance, specific catalytic systems have been developed to overcome this limitation. researcher.life Furthermore, stereospecific methods like the catalytic asymmetric Meisenheimer rearrangement can be employed, which are particularly advantageous when the substituents at the stereocenter have similar steric bulk. nih.govresearcher.life

Table 1: Representative Catalyst Systems for Asymmetric Synthesis of Tertiary Alcohols

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) |

| Rh(I)/Chiral Diene | Cyclic Enones | Chiral Tertiary Allylic Alcohols | High |

| Ti(OiPr)₄/(S)-BINOL | Aromatic Ketones | Chiral Tertiary Allylic Alcohols | Excellent |

| Pd(II)/Chiral Ligand | Allylic Trichloroacetimidates | Chiral Allylic Esters | 86-99% organic-chemistry.orgnih.gov |

Innovative Synthetic Techniques

Recent advancements in synthetic methodology offer novel and efficient routes that could be applied to the synthesis of 1,6-heptadien-4-ol, 4-(2-phenylethenyl)-. These include photochemical pathways that leverage the styryl group, continuous flow applications for improved safety and scalability, and biocatalytic methods for environmentally benign and highly selective transformations.

The (2-phenylethenyl) or styryl group within the target molecule is a chromophore that can undergo distinct photochemical reactions upon irradiation with light. researchgate.net The most common of these is reversible E/Z (trans/cis) photoisomerization around the carbon-carbon double bond. nih.govmdpi.com This process allows for the controlled formation of different geometric isomers, which could have unique physical properties and biological activities. The isomeric composition at the photostationary state can often be controlled by the choice of irradiation wavelength and solvent. researchgate.netnih.gov

In addition to isomerization, styryl compounds can undergo photocyclization reactions. nih.govresearchgate.net For example, 4-styrylquinoline derivatives are known to cyclize to form benz[i]phenanthridines upon irradiation. researchgate.net Similarly, 2-styrylquinolines can undergo regiospecific C–N photocyclization. acs.org While the specific photochemical behavior of 1,6-heptadien-4-ol, 4-(2-phenylethenyl)- has not been detailed, the known reactivity of styryl derivatives suggests that light-induced cyclization could be a potential pathway to generate novel, complex polycyclic structures from this scaffold. nih.govacs.org

Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org These benefits are particularly relevant for reactions involving highly reactive intermediates, such as Grignard or organolithium reagents, which are often used to construct tertiary alcohols. gordon.edursc.orgacs.org

The synthesis of 1,6-heptadien-4-ol, 4-(2-phenylethenyl)- could be envisioned in a multi-step flow process. rsc.org For example, the formation of an appropriate Grignard reagent could be performed safely in a packed-bed reactor, with the output stream immediately reacting with a ketone precursor in a subsequent reactor coil. aiche.orgresearchgate.net This "telescoped" approach minimizes the handling of hazardous intermediates and can significantly improve yield and reproducibility. acs.org Flow systems also enable precise control over reaction parameters like residence time and temperature, which is crucial for optimizing selectivity in complex multi-component reactions that assemble densely functionalized alcohols. nih.govdrugdiscoverytrends.com

Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Enzymes such as lipases and ketoreductases are particularly valuable for the synthesis of enantiomerically pure alcohols. nih.govrsc.orgtudelft.nl

For a racemic mixture of 1,6-heptadien-4-ol, 4-(2-phenylethenyl)-, enzymatic kinetic resolution (KR) using lipases could be employed. jocpr.com In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from its esterified counterpart. scielo.brmdpi.com Lipase A from Candida antarctica (CAL-A) has shown effectiveness in the resolution of tertiary alcohols, which are typically challenging substrates. scielo.brnih.gov Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired chiral product. nih.govmdpi.com

Alternatively, engineered ketoreductases (KREDs) can asymmetrically reduce a prochiral ketone precursor to directly yield the desired chiral alcohol with high enantioselectivity. nih.govrsc.org Advances in protein engineering have expanded the substrate scope and stability of KREDs, making them powerful tools for industrial-scale synthesis of chiral pharmaceuticals and fine chemicals. rsc.orgtudelft.nl

Table 2: Examples of Biocatalysts for Chiral Alcohol Synthesis

| Enzyme Type | Reaction | Substrate Type | Key Feature |

| Lipases (e.g., CAL-A, Pseudomonas cepacia Lipase) | (Dynamic) Kinetic Resolution | Racemic secondary or tertiary alcohols | High enantioselectivity in acylation/hydrolysis. mdpi.comnih.gov |

| Ketoreductases (KREDs) | Asymmetric Reduction | Prochiral ketones | Direct synthesis of a single alcohol enantiomer. nih.govrsc.org |

Reactivity and Transformational Chemistry of 1,6 Heptadien 4 Ol, 4 2 Phenylethenyl

Chemical Transformations Involving the Diene System

The 1,6-diene framework of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- is a versatile substrate for a range of chemical reactions that can lead to the formation of cyclic and rearranged products. The presence of a bulky 4-(2-phenylethenyl) group at the central carbon atom introduces significant steric hindrance that can be expected to influence the regio- and stereoselectivity of these transformations.

Cycloaddition Reactions (e.g., [2+2] and [4+2] Photocycloadditions, Diels-Alder reactions)

The olefinic moieties within the molecule are susceptible to various cycloaddition reactions. The styrenyl double bond, in particular, can participate in photochemical cycloadditions.

[2+2] and [4+2] Photocycloadditions: The phenylethenyl group can undergo [2+2] photocycloaddition reactions, typically under UV irradiation, to form cyclobutane (B1203170) derivatives. Intramolecular [2+2] photocycloaddition between the two terminal vinyl groups is also a possibility, which would lead to the formation of a bicyclo[3.2.0]heptane skeleton. Furthermore, the styrenyl system can act as a 4π component in [4+2] photocycloadditions with a suitable dienophile. The success of these reactions is often dependent on the triplet energy of the photosensitizer and the lifetime of the excited state of the styrenyl chromophore.

Diels-Alder Reactions: The 1,6-diene system is not a conjugated diene and therefore cannot directly participate as the 4π component in a conventional Diels-Alder reaction. However, it is conceivable that under certain conditions, such as in the presence of a suitable catalyst, isomerization to a conjugated 1,5-diene could precede a [4+2] cycloaddition. More plausibly, the individual alkene moieties can act as dienophiles in Diels-Alder reactions with external conjugated dienes. The steric bulk at the C4 position would likely direct the approach of the diene to the less hindered terminal double bonds.

| Cycloaddition Type | Reacting Moiety | Potential Product Skeleton | Conditions |

|---|---|---|---|

| [2+2] Photocycloaddition | Styrenyl group + Alkene | Cyclobutane | UV irradiation, Photosensitizer |

| Intramolecular [2+2] | Terminal vinyl groups | Bicyclo[3.2.0]heptane | UV irradiation, Photosensitizer |

| [4+2] Photocycloaddition | Styrenyl group + Dienophile | Tetralin derivative | UV irradiation, Photosensitizer |

| Diels-Alder | Terminal vinyl group + Diene | Cyclohexene | Thermal or Lewis acid catalysis |

Olefin Metathesis and Ring-Closing Metathesis (RCM)

The 1,6-diene structure is an ideal substrate for ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic compounds.

Ring-Closing Metathesis (RCM): Treatment of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- with a suitable ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, is expected to initiate RCM to yield a five-membered cyclopentene (B43876) ring with the expulsion of ethylene. The steric hindrance imposed by the quaternary center at C4 could potentially slow down the rate of catalysis and may require the use of more active, sterically-tuned catalysts. The general mechanism for RCM involves the formation of a metallacyclobutane intermediate.

| Catalyst Generation | Key Intermediate | Product | Byproduct |

|---|---|---|---|

| Grubbs' 1st Gen | Ruthenium alkylidene | 3-(2-phenylethenyl)-3-vinylcyclopentan-1-ol | Ethylene |

| Grubbs' 2nd Gen | Ruthenium alkylidene | 3-(2-phenylethenyl)-3-vinylcyclopentan-1-ol | Ethylene |

| Hoveyda-Grubbs' 2nd Gen | Ruthenium alkylidene | 3-(2-phenylethenyl)-3-vinylcyclopentan-1-ol | Ethylene |

Isomerization and Skeletal Rearrangement Processes of the Dienyl Chain

Under acidic or metal-catalyzed conditions, the dienyl chain can undergo isomerization and skeletal rearrangements.

Isomerization: The terminal double bonds can be isomerized to internal positions, potentially leading to the formation of a conjugated diene system, which could then participate in reactions such as the Diels-Alder reaction.

Skeletal Rearrangements: In the presence of certain transition metal catalysts, such as those based on gold or platinum, 1,6-enynes are known to undergo complex skeletal rearrangements. While the title compound is a diene, analogous rearrangements can be envisioned. For instance, acid-catalyzed rearrangement could lead to the formation of a carbocation at the C4 position, which could then trigger a cascade of rearrangements to yield thermodynamically more stable products.

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol at the C4 position is a key functional group that can undergo a variety of transformations, although its reactivity is often tempered by steric hindrance.

Oxidation and Selective Reduction Chemistry

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds. However, a specific reaction known as the Babler oxidation allows for the oxidative transposition of tertiary allylic alcohols to enones using pyridinium (B92312) chlorochromate (PCC). In the case of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-, a-sigmatropic rearrangement of the initially formed chromate (B82759) ester would be a key step. This would likely be followed by oxidation to yield an α,β-unsaturated ketone.

| Oxidizing Agent | Reaction Type | Plausible Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Babler Oxidation | α,β-unsaturated ketone |

| Strong Oxidants (e.g., KMnO4) | C-C bond cleavage | Mixture of carboxylic acids |

Selective Reduction: The direct reduction of a tertiary alcohol is a challenging transformation as the hydroxyl group is a poor leaving group. Conversion of the alcohol to a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride, could potentially lead to the corresponding alkane. However, the presence of the two olefinic double bonds complicates this approach, as they may also be susceptible to reduction depending on the chosen reagent and reaction conditions. Selective deoxygenation of the tertiary allylic alcohol would require specialized methods to avoid reaction at the double bonds.

Participation in Rearrangements and Cyclization Reactions

The 1,5-diene-3-ol framework inherent to the diallyl carbinol portion of 1,6-heptadien-4-ol, 4-(2-phenylethenyl)- makes it a prime candidate for sigmatropic rearrangements, most notably the oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org This pericyclic reaction involves the reorganization of the molecule's sigma and pi bonds, driven by the formation of a thermodynamically stable carbonyl group.

The oxy-Cope rearrangement can proceed under thermal conditions, but it is significantly accelerated by the presence of a base, which deprotonates the hydroxyl group to form an alkoxide. This anionic oxy-Cope rearrangement proceeds at rates 10^10 to 10^17 times faster than its neutral counterpart. wikipedia.orgorganic-chemistry.org The resulting enolate is then protonated upon workup to yield an unsaturated ketone. For 1,6-heptadien-4-ol, 4-(2-phenylethenyl)-, this transformation would lead to the formation of a δ,ε-unsaturated ketone. The general mechanism is illustrated below:

Table 1: Plausible Conditions for Anionic Oxy-Cope Rearrangement

| Parameter | Condition | Rationale |

|---|---|---|

| Base | Potassium hydride (KH) | A strong, non-nucleophilic base that effectively generates the alkoxide. |

| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent for this type of rearrangement. |

| Additives | 18-crown-6 | Sequesters the potassium ion, increasing the reactivity of the alkoxide. youtube.com |

| Temperature | Room Temperature | The anionic version of the rearrangement is often facile at ambient temperatures. organic-chemistry.org |

Beyond the oxy-Cope rearrangement, the diene system could potentially participate in other pericyclic reactions, such as intramolecular Diels-Alder reactions under specific conditions or with appropriate substitution, although this is less common for simple diallyl systems.

Reactivity of the 2-Phenylethenyl Moiety

The styryl group introduces another dimension of reactivity to the molecule, centered around its carbon-carbon double bond and the aromatic phenyl ring.

The double bond of the styryl group is susceptible to electrophilic addition reactions. wikipedia.org The regioselectivity of such additions is governed by the formation of the more stable carbocation intermediate, which in this case would be the benzylic carbocation due to resonance stabilization by the adjacent phenyl ring. youtube.com For instance, the addition of hydrogen halides (HX) would be expected to yield the Markovnikov product, with the halogen atom attaching to the benzylic carbon.

Table 2: Predicted Products of Electrophilic Addition to the Styryl Moiety

| Reagent | Predicted Major Product | Rationale |

|---|---|---|

| HBr | 4-(1-bromo-2-phenylethyl)-1,6-heptadien-4-ol | Formation of a resonance-stabilized benzylic carbocation intermediate. |

| H₂O/H⁺ | 4-(1-hydroxy-2-phenylethyl)-1,6-heptadien-4-ol | Acid-catalyzed hydration following Markovnikov's rule. |

| Br₂ | 4-(1,2-dibromo-2-phenylethyl)-1,6-heptadien-4-ol | Anti-addition of bromine via a bromonium ion intermediate. |

Nucleophilic additions to the styryl double bond are also possible, particularly if the phenyl ring is substituted with strong electron-withdrawing groups, which would make the double bond more electron-deficient. wikipedia.org However, for an unsubstituted styryl group, such reactions are less common without activation.

The phenyl ring of the styryl moiety can undergo electrophilic aromatic substitution. The directing effects of the vinyl substituent would typically favor substitution at the ortho and para positions. Furthermore, the hydroxyl group of the diallyl carbinol core could potentially act as a directing group in transition metal-catalyzed C-H functionalization reactions, although this would depend on the specific catalyst and reaction conditions. nih.govrsc.org Such strategies could enable the introduction of various functional groups at specific positions on the phenyl ring, enhancing the molecular complexity.

The presence of multiple double bonds in 1,6-heptadien-4-ol, 4-(2-phenylethenyl)- presents a challenge for selective hydrogenation. The styryl double bond can be selectively hydrogenated to an ethyl group in the presence of the terminal vinyl groups using specific catalysts. Palladium-based catalysts are often effective for the hydrogenation of styrenes. researchgate.net The choice of catalyst, solvent, and reaction conditions would be crucial to achieve the desired selectivity. For instance, catalysts like palladium on carbon (Pd/C) under controlled hydrogen pressure could potentially favor the reduction of the styryl double bond over the less substituted terminal alkenes.

Table 3: Potential Catalysts for Selective Hydrogenation of the Styryl Group

| Catalyst | Potential Selectivity | Rationale |

|---|---|---|

| Pd/C | High for styryl C=C | Palladium catalysts are known for their efficacy in reducing styrenic double bonds. researchgate.net |

| Wilkinson's Catalyst | May offer selectivity | Homogeneous catalysts can sometimes provide higher selectivity based on steric and electronic factors. |

| Lindlar's Catalyst | Low for this purpose | Typically used for the partial hydrogenation of alkynes to cis-alkenes. |

Multi-Component and Cascade Reaction Strategies

The diverse functionalities within 1,6-heptadien-4-ol, 4-(2-phenylethenyl)- make it a suitable candidate for multi-component and cascade reactions. organic-chemistry.orgnih.gov For example, a cascade reaction could be initiated by the oxy-Cope rearrangement, with the resulting unsaturated ketone undergoing a subsequent intramolecular reaction, such as a Michael addition, if a suitable nucleophile is present or generated in situ.

A hypothetical multi-component reaction could involve the in-situ formation of an electrophile that reacts with the styryl double bond, followed by trapping of the resulting carbocation by the hydroxyl group, leading to the formation of a cyclic ether. The design of such complex transformations would require careful selection of reactants and catalysts to control the sequence of events and achieve the desired outcome. mdpi.com

Mechanistic Investigations into Reactions of 1,6 Heptadien 4 Ol, 4 2 Phenylethenyl

Elucidation of Reaction Pathways and Intermediates

Stepwise versus Concerted Mechanistic Frameworks

No studies have been identified that investigate whether reactions involving 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- proceed through stepwise or concerted mechanisms.

Identification and Characterization of Reactive Intermediates (e.g., radical species, organometallic complexes)

There is no available data on the identification or characterization of reactive intermediates, such as radical species or organometallic complexes, in reactions of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-.

Kinetic and Thermodynamic Profiling of Chemical Reactions

Determination of Reaction Rates and Activation Parameters

Kinetic studies to determine the reaction rates and activation parameters for transformations of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- have not been reported.

Analysis of Reaction Equilibria and Product Distributions

Information regarding the analysis of reaction equilibria and the distribution of products for any reaction involving 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- is currently unavailable.

Stereochemical Course and Control in Transformations

There are no documented investigations into the stereochemical course or methods for stereochemical control in reactions of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-.

Studies on Diastereoselectivity and Enantioselectivity

The stereochemical outcomes of reactions involving 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- are of significant interest due to the presence of a chiral center at the C-4 position and two prochiral double bonds. The facial selectivity of reagents approaching the double bonds and the influence of the existing stereocenter are key determinants of the product's stereochemistry.

Diastereoselectivity:

Reactions such as epoxidation, dihydroxylation, or cyclization would be expected to exhibit diastereoselectivity, influenced by the resident chiral hydroxyl group and the bulky phenylethenyl substituent. For instance, in an epoxidation reaction, the delivery of the oxygen atom can be directed by the hydroxyl group, leading to the preferential formation of one diastereomer over the other. This is a well-documented phenomenon in the epoxidation of allylic and homoallylic alcohols, often referred to as substrate-direct epoxidation.

To illustrate potential outcomes, a hypothetical study on the diastereoselective dihydroxylation of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- is presented below. The ratio of diastereomers would be highly dependent on the reagent and reaction conditions.

| Reagent | Diastereomeric Ratio (syn:anti) |

| OsO₄, NMO | 85:15 |

| KMnO₄, cold, dilute | 70:30 |

| m-CPBA then H₃O⁺ | 60:40 |

Enantioselectivity:

The creation of new stereocenters in an enantioselective manner would typically involve the use of chiral catalysts or reagents. For example, an asymmetric Diels-Alder reaction, where 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- acts as the diene, could be catalyzed by a chiral Lewis acid. The enantioselectivity would arise from the differential stabilization of the transition states leading to the two enantiomeric products. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. mdpi.com

Another approach to achieving enantioselectivity would be through the kinetic resolution of the racemic alcohol. nih.gov This could be accomplished using a chiral acylating agent in the presence of a suitable catalyst, leading to the selective acylation of one enantiomer and allowing for the separation of the unreacted enantiomer.

The table below presents hypothetical results for an enantioselective reaction, such as an asymmetric epoxidation, on the terminal double bonds of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-.

| Chiral Catalyst | Enantiomeric Excess (ee %) |

| Sharpless Asymmetric Epoxidation (+)-DET | 95 |

| Jacobsen-Katsuki Epoxidation (R,R)-catalyst | 92 |

| Shi Epoxidation | 88 |

Investigation of Configurational Stability

The configurational stability of the stereocenter at C-4 in 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- is a crucial factor in its synthesis and application. The potential for racemization under various conditions must be considered. As a secondary allylic alcohol, the C-4 position is adjacent to a double bond, which could potentially facilitate racemization through mechanisms such as thieme.dethieme.de-sigmatropic rearrangements under thermal or acidic conditions, although this is less likely for an alcohol.

A more probable pathway for racemization would involve deprotonation of the hydroxyl group followed by an oxidation-reduction sequence, or protonation of the hydroxyl group leading to a carbocation intermediate that can be attacked from either face. The presence of the styryl group could stabilize a potential carbocation intermediate through resonance, which might increase the propensity for racemization under acidic conditions.

The configurational stability can be assessed by subjecting an enantiomerically enriched sample of the compound to various conditions and monitoring the enantiomeric excess over time.

Below is a hypothetical data table summarizing the configurational stability of enantiomerically pure 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- under different conditions.

| Condition | Time (h) | Enantiomeric Excess (ee %) |

| Room Temperature, Neutral pH | 24 | >99 |

| 80°C, Neutral pH | 24 | 98 |

| Room Temperature, pH 2 | 24 | 90 |

| Room Temperature, pH 12 | 24 | >99 |

These hypothetical data suggest that the compound is configurationally stable under neutral and basic conditions at room temperature but may undergo slow racemization at elevated temperatures or under acidic conditions.

Theoretical and Computational Chemistry Studies on 1,6 Heptadien 4 Ol, 4 2 Phenylethenyl

Electronic Structure and Molecular Orbital Theory Analysis (e.g., HOMO-LUMO energy gap analysis)

A fundamental aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its electronic structure. For 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-, computational methods such as Density Functional Theory (DFT) would be employed to calculate its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The HOMO represents the orbital containing the highest energy electrons and is associated with the molecule's ability to donate electrons. In the case of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-, the electron-rich regions, such as the π-systems of the phenylethenyl group and the two vinyl groups, as well as the lone pairs on the oxygen atom of the hydroxyl group, would likely contribute significantly to the HOMO.

The LUMO , on the other hand, is the lowest energy orbital that is unoccupied and signifies the molecule's capacity to accept electrons. The LUMO would likely be distributed over the conjugated π-system of the styryl moiety and the double bonds of the heptadienyl chain, representing potential sites for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-, the extended conjugation from the phenyl ring to the dienol system would be expected to result in a relatively small HOMO-LUMO gap, indicating its potential for high reactivity in various chemical transformations.

Hypothetical Data Table for Electronic Properties:

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity and stability |

Computational Prediction of Reaction Mechanisms and Energy Landscapes (e.g., Transition State optimization)

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-, various reactions, such as electrophilic additions to the double bonds or oxidation of the alcohol, could be investigated.

Transition State Optimization is a key computational technique used to locate the highest energy point along the reaction coordinate, known as the transition state. The geometry and energy of the transition state provide critical information about the activation energy of the reaction, which in turn determines the reaction rate.

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy landscape can be constructed. This landscape would reveal the most favorable reaction pathway and could predict the regioselectivity and stereoselectivity of reactions involving 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-. For instance, the preferred site of electrophilic attack among the two different double bonds could be determined by comparing the activation energies of the respective transition states.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- are crucial for its chemical behavior. Conformational analysis would be performed to identify the stable conformations (rotational isomers) of the molecule and their relative energies. This is particularly important due to the rotational freedom around the single bonds in the heptadienyl chain and the phenylethenyl group. Computational methods can systematically explore the potential energy surface with respect to bond rotations to locate the global minimum and other low-energy conformers.

Molecular Dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD simulations can explore the accessible conformational space and provide information on the flexibility and average structure of the molecule in solution or other environments. This would be valuable for understanding how the molecule's shape might influence its interactions with other molecules.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational chemistry can accurately predict various spectroscopic properties, which can aid in the characterization and identification of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can help in the structural elucidation and assignment of the NMR signals.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. These calculations would identify the characteristic vibrational modes associated with specific functional groups, such as the O-H stretch of the alcohol, the C=C stretches of the vinyl and styryl groups, and the aromatic C-H bends of the phenyl ring.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis). For 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-, the calculations would likely predict strong absorptions in the UV region corresponding to π-π* transitions within the conjugated phenylethenyl system.

Hypothetical Data Table for Predicted Spectroscopic Data:

| Spectroscopic Property | Predicted Value | Functional Group/Transition |

| ¹H NMR (δ, ppm) | ~7.2-7.4 | Aromatic protons (phenyl) |

| ¹³C NMR (δ, ppm) | ~130-140 | Aromatic and vinylic carbons |

| IR Frequency (cm⁻¹) | ~3400 | O-H stretch |

| UV-Vis λmax (nm) | ~250 | π-π* transition |

Application of Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

A range of quantum chemical descriptors can be calculated from the electronic structure of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- to provide a quantitative measure of its reactivity and selectivity. These descriptors are derived from conceptual DFT and offer a powerful way to rationalize and predict chemical behavior.

Local Reactivity Descriptors: To understand site-selectivity, local reactivity descriptors are employed. The Fukui function is a key descriptor that indicates the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule. For 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-, the Fukui functions would likely highlight the double bonds and the oxygen atom as key reactive sites. Another important local descriptor is the molecular electrostatic potential (MEP) , which maps the charge distribution on the molecular surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions.

Hypothetical Data Table for Quantum Chemical Descriptors:

| Descriptor | Hypothetical Value | Interpretation |

| Electronegativity (χ) | 3.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.43 eV⁻¹ | Measure of polarizability and reactivity |

Detailed Literature Search Reveals No Publicly Available Data for 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-

Following a comprehensive and targeted search of scientific databases and publicly available literature, no research findings, synthetic applications, or derivatization studies could be located for the specific chemical compound 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- .

The performed searches, which included variations on the compound's nomenclature such as "4-styryl-1,6-heptadien-4-ol," did not yield any relevant results pertaining to its use as a precursor for biologically active compounds, a scaffold for novel architectures, a component in the design of reagents or catalysts, a monomer for polymer synthesis, or in the preparation of functional materials for materials science.

While extensive information is available for the parent compound, 1,6-Heptadien-4-ol , detailing its role in polymerization reactions like Acyclic Diene Metathesis (ADMET) and its use as a synthetic intermediate for various organic molecules, this information does not apply to the specifically requested derivative. The presence of a 4-(2-phenylethenyl)- group, also known as a styryl group, would fundamentally alter the molecule's steric and electronic properties, making extrapolation from the parent compound scientifically unsound.

Consequently, due to the absence of any specific research data for 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-, it is not possible to construct the detailed, scientifically accurate article as requested under the specified outline. The compound appears to be a novel or sparsely documented chemical entity within the public domain of scientific literature.

Emerging Research Directions for 1,6 Heptadien 4 Ol, 4 2 Phenylethenyl

Green Chemistry Principles in Synthesis and Transformation

The application of green chemistry principles to the synthesis and subsequent reactions of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- is a crucial area for future research. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources. nih.govrsc.org

Key research objectives in this area include the development of synthetic routes with high atom economy, minimizing the use of protecting groups, and employing safer solvents and catalytic reagents. nih.gov A hypothetical green synthesis could involve a one-pot reaction, avoiding the need to isolate intermediates, thereby saving resources and reducing waste. nih.gov For instance, a multicomponent reaction could assemble the molecule from simpler, readily available starting materials in a single step.

Transformations of the title compound could also be designed with green principles in mind. Catalytic oxidation reactions using molecular oxygen or hydrogen peroxide as the oxidant are preferable to stoichiometric heavy-metal reagents, as their only byproduct is water. rsc.org The use of renewable solvents derived from biomass or the implementation of solvent-free reaction conditions would further enhance the environmental profile of processes involving this compound.

| Parameter | Traditional Approach (Hypothetical) | Green Chemistry Approach (Proposed) |

|---|---|---|

| Starting Materials | Organometallic reagents requiring anhydrous, inert conditions | Renewable feedstocks, potentially from biomass derivatives mdpi.com |

| Solvent | Chlorinated or ethereal solvents (e.g., Dichloromethane, THF) | Water, supercritical CO2, or bio-derived solvents (e.g., 2-MeTHF) |

| Catalyst | Stoichiometric reagents (e.g., CrO3 for oxidation) | Recyclable heterogeneous or biocatalysts nih.gov |

| Atom Economy | Low (significant byproduct generation) | High (addition and rearrangement reactions prioritized) nih.gov |

| Energy Input | High temperatures or cryogenic conditions | Ambient temperature and pressure, potentially light-driven nih.gov |

Mechanistic Exploration via Advanced Spectroscopic Techniques

Understanding the reaction mechanisms involved in the synthesis and transformation of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- is fundamental to optimizing reaction conditions and discovering new reactivity. Advanced spectroscopic techniques, particularly for in-situ reaction monitoring, are invaluable for this purpose.

Investigating potential rearrangements, such as acid-catalyzed cyclizations or thermal Cope rearrangements, would be a primary focus. chemrxiv.orgnih.gov In-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy could allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction. This data provides direct evidence for proposed mechanistic pathways and can help identify transient or unstable intermediates. researchgate.net

Detailed structural characterization of the molecule and its potential products is also essential. High-resolution mass spectrometry can confirm molecular formulas, while multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be used to unambiguously assign the proton and carbon signals, confirming the connectivity of the complex structure.

| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Allyl CH=CH2 | ~5.8-6.0 | ~134-136 |

| Allyl CH=CH2 | ~5.0-5.2 | ~118-120 |

| Allyl CH2 | ~2.5-2.7 | ~45-47 |

| Quaternary C-OH | - | ~75-78 |

| Styrenyl C=CH-Ar | ~6.7-6.9 | ~130-133 |

| Styrenyl CH=C-Ar | ~6.3-6.5 | ~128-130 |

| Aromatic C-H | ~7.2-7.5 | ~126-129 |

Photo- and Electrocatalytic Applications in Organic Synthesis

The unsaturated nature of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- makes it an excellent candidate for photo- and electrocatalytic transformations, which offer mild and sustainable methods for generating reactive intermediates. rsc.org

Visible-light photoredox catalysis could enable a variety of reactions. researchgate.net The styrene (B11656) moiety could participate in radical additions, hydroaminoalkylations, or cycloadditions. nih.govacs.org The 1,6-diene system is primed for radical cyclization reactions to form five- or six-membered rings, a powerful strategy for increasing molecular complexity. nih.gov For example, a photoredox-catalyzed atom-transfer radical cyclization could yield functionalized cyclopentane (B165970) derivatives. nih.gov Furthermore, photocatalysis could be employed to achieve E/Z isomerization of the styrenyl double bond, providing access to different stereoisomers. researchgate.net

Electrocatalysis offers complementary opportunities. The tertiary alcohol, typically resistant to conventional oxidation, could potentially be oxidized via electrocatalytic methods, possibly involving C-C bond cleavage to generate valuable ketone or aldehyde fragments. nih.govnih.gov This approach avoids the use of harsh chemical oxidants and allows for precise control over the reaction's redox potential.

| Method | Reactive Moiety | Potential Transformation | Catalyst Type/Condition |

|---|---|---|---|

| Photoredox Catalysis | 1,6-Diene | Intramolecular Radical Cyclization | Iridium or Ruthenium complexes; Organic dyes nih.gov |

| Photoredox Catalysis | Styrene | Sulfonylative Pyridylation | Organic photoredox catalyst rsc.org |

| Photocatalysis | Styrene | E/Z Isomerization | Energy transfer sensitizers (e.g., fac-Ir(ppy)3) researchgate.net |

| Electrocatalysis | Tertiary Alcohol | Oxidative C-C Cleavage | Mediated anodic oxidation (e.g., using TEMPO) |

Bio-Inspired and Biomimetic Chemical Transformations

Nature utilizes metalloenzymes to perform highly selective chemical transformations under mild conditions. nih.gov Research into bio-inspired and biomimetic catalysts that mimic the function of these enzymes is a rapidly growing field with potential applications for a substrate like 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-.

The selective oxidation of one of the molecule's functional groups is a significant challenge that biomimetic systems are well-suited to address. For example, catalysts that mimic cytochrome P450 enzymes could potentially hydroxylate or epoxidize one of the terminal double bonds with high chemo- and regioselectivity, leaving the other functional groups untouched. researchgate.net Similarly, mimics of galactose oxidase, often featuring copper-radical complexes, could be explored for the selective oxidation of the tertiary alcohol, a reaction that is difficult to achieve with conventional reagents. mdpi.comresearchgate.net

These bio-inspired approaches offer a pathway to creating complex, functionalized molecules that would be difficult to access through traditional synthetic chemistry. rsc.org The mild, often aqueous, reaction conditions align perfectly with the principles of green chemistry.

| Enzyme/Mimic Type | Catalytic Center | Potential Reaction | Potential Outcome |

|---|---|---|---|

| Cytochrome P450 Mimic | Iron-Porphyrin (Heme) nih.gov | Selective Epoxidation | Mono-epoxidation of a terminal alkene |

| Galactose Oxidase Mimic | Copper/Radical researchgate.net | Alcohol Oxidation | Oxidative cleavage of the tertiary alcohol |

| Lipase/Esterase | Serine Hydrolase | Kinetic Resolution (on a derivative) | Separation of enantiomers if chiral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.